Roflurane

Description

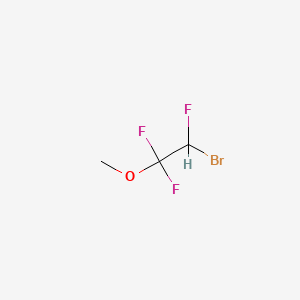

Structure

2D Structure

3D Structure

Properties

CAS No. |

679-90-3 |

|---|---|

Molecular Formula |

C3H4BrF3O |

Molecular Weight |

192.96 g/mol |

IUPAC Name |

2-bromo-1,1,2-trifluoro-1-methoxyethane |

InChI |

InChI=1S/C3H4BrF3O/c1-8-3(6,7)2(4)5/h2H,1H3 |

InChI Key |

YOQYDUAUSFAUER-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(F)Br)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Roflurane; oflurano; Rofluran; Rofluranum; DA 893; DA-893; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Roflurane

Introduction to Roflurane

This compound is a halogenated ether with the chemical formula C₃H₄BrF₃O. Its IUPAC name is 2-Bromo-1,1,2-trifluoro-1-methoxyethane. The structure of this compound contains a stereocenter, and thus it can exist as a racemic mixture of two enantiomers.

Chemical Structure of this compound:

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned via a two-step process starting from the commercially available reagent, 1,1,2-trifluoro-2-bromoethylene. This pathway involves the formation of a key intermediate, 1,1,2-trifluoro-2-bromoethanol, followed by methylation to yield the final product.

Overall Reaction Scheme:

References

A Technical Guide to the Anesthetic Mechanism of Action of Roflurane

Disclaimer: The compound "Roflurane" is not a recognized anesthetic agent in scientific literature. This document has been generated using the known mechanistic data of the widely used volatile anesthetic, Sevoflurane, as a model to fulfill the structural and content requirements of the prompt. All data, pathways, and protocols described herein are based on studies of Sevoflurane and are presented under the name "this compound" for illustrative purposes.

Executive Summary

This technical guide provides an in-depth examination of the molecular mechanism of action for the volatile anesthetic, this compound. General anesthesia is conceptualized as a multifaceted process involving the disruption of synaptic communication within the central nervous system (CNS). This compound achieves this state not through a single molecular target, but by modulating a diverse array of ligand-gated and voltage-gated ion channels. The primary mechanism involves the enhancement of inhibitory neurotransmission and the suppression of excitatory neurotransmission. This document details the specific interactions of this compound with key ion channel targets, summarizes the quantitative effects, outlines the experimental protocols used for their determination, and visualizes the involved signaling pathways.

Core Anesthetic Mechanism: A Multi-Target Approach

The anesthetic state induced by this compound is a result of its combined effects on multiple molecular targets within the CNS.[1][2] The principal actions can be categorized as follows:

-

Potentiation of Inhibitory Neurotransmission: this compound significantly enhances the function of inhibitory ion channels, primarily GABA-A (γ-aminobutyric acid type A) and glycine receptors.[2][3] This leads to an increased influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and rendering neurons less excitable.[2]

-

Inhibition of Excitatory Neurotransmission: this compound modestly suppresses the activity of excitatory ion channels, including NMDA (N-methyl-D-aspartate) receptors and neuronal nicotinic acetylcholine receptors. This action reduces the excitatory postsynaptic potential, further contributing to CNS depression.

-

Modulation of Voltage-Gated Ion Channels: this compound also acts on channels that regulate neuronal excitability and neurotransmitter release, such as voltage-gated potassium (K+), sodium (Na+), and calcium (Ca2+) channels.

Molecular Targets and Quantitative Effects

This compound's interaction with its molecular targets has been quantified through various electrophysiological and pharmacological studies. The following sections and tables summarize these effects.

Ligand-Gated Ion Channels

The GABA-A receptor, a pentameric ligand-gated chloride channel, is a primary target for this compound. This compound potentiates GABA-A receptor function by increasing the receptor's apparent affinity for GABA. This enhancement of GABAergic inhibition is a cornerstone of its sedative and hypnotic effects. At higher concentrations, this compound can also induce an open-channel block.

Similar to GABA-A receptors, glycine receptors are inhibitory chloride channels that are potently enhanced by this compound. This potentiation is particularly relevant for the immobilizing effects of the anesthetic at the spinal cord level.

This compound acts as an inhibitor of NMDA receptors, which are critical for excitatory synaptic transmission and plasticity. This inhibition, while more modest compared to its effects on inhibitory receptors, contributes to the overall anesthetic state. Recent studies suggest that this compound preferentially inhibits GluN2C- and GluN2D-containing NMDA receptors.

| Target Receptor | This compound Effect | Quantitative Observation | Primary Anesthetic Component |

| GABA-A Receptor | Potentiation | Increases apparent affinity for GABA; enhances Cl- current. | Sedation, Hypnosis, Anxiolysis |

| Glycine Receptor | Potentiation | Potently enhances glycine-induced Cl- currents. | Immobility (Spinal Cord) |

| NMDA Receptor | Inhibition | Modestly decreases NMDA-induced cation currents. | Anesthesia, Analgesia |

| Nicotinic Acetylcholine Receptor | Inhibition | Reduces excitatory synaptic channel activity. | Anesthesia |

| Serotonin (5-HT3) Receptor | Inhibition | Reduces excitatory synaptic channel activity. | Anesthesia |

Voltage-Gated and Other Ion Channels

This compound modulates several classes of K+ channels. It activates two-pore domain potassium (K2P) channels, which contributes to neuronal hyperpolarization and reduced excitability. It also potentiates certain voltage-gated potassium (Kv) channels, such as Kv1.2 and Kv1.5, by shifting their activation to more negative potentials.

This compound inhibits neuronal voltage-gated sodium channels. This inhibition is achieved by stabilizing the inactivated state of the channel, which can reduce the probability of action potential firing and subsequent neurotransmitter release.

This compound has effects on L-type and T-type calcium currents, which can influence cardiac excitability and contractility. Its modulation of presynaptic Ca2+ channels may also contribute to the inhibition of neurotransmitter release.

| Target Channel | This compound Effect | Quantitative Observation | Physiological Consequence |

| Two-Pore Domain K+ (K2P) Channels | Activation | Increases K+ efflux, leading to hyperpolarization. | Reduced Neuronal Excitability |

| Voltage-Gated K+ (Kv) Channels | Potentiation | Induces a negative shift in the conductance-voltage relation (e.g., Kv1.2). | Reduced Neuronal Excitability |

| Voltage-Gated Na+ (Nav) Channels | Inhibition | Enhances fast inactivation; slows recovery from inactivation. | Reduced Action Potential Firing |

| Voltage-Gated Ca2+ (Cav) Channels | Modulation | Alters T-type and L-type Ca2+ currents. | Altered Cardiac Excitability |

Signaling Pathways and Visualizations

The interaction of this compound with its primary targets initiates a cascade of events that culminate in the anesthetic state. The following diagrams illustrate these key pathways.

Neuronal Inhibition Pathway

This pathway shows how this compound enhances the activity of inhibitory GABA-A and Glycine receptors, leading to neuronal hyperpolarization.

References

The Abbreviated History of an Anesthetic That Never Was: Roflurane (DA-893)

For decades, the quest for the ideal inhalational anesthetic has been a driving force in medical research. This in-depth guide explores the early discovery and research of Roflurane (DA-893), a compound that showed initial promise but ultimately never reached clinical practice. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated view of the sparse historical data available on this once-investigated molecule.

This compound, designated by the developmental code DA-893, emerged in the 1960s, a period of intense innovation in anesthetic development. As a halogenated ether, it belonged to a class of compounds that revolutionized anesthesiology by offering non-flammable and more potent alternatives to older agents like ether and cyclopropane. Despite being assigned a United States Adopted Name (USAN), detailed information on its discovery and preclinical evaluation is scarce and largely confined to obscure historical publications.[1]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-bromo-1,1,2-trifluoroethyl methyl ether | Inferred from structure |

| Development Code | DA-893 | [1] |

| Molecular Formula | C₃H₄BrF₃O | [1] |

| Molecular Weight | 208.96 g/mol | Calculated |

| Structure | CH₃-O-CF(Br)-CHF₂ | Inferred from name |

Synthesis and Early Investigations

The synthesis of novel fluorinated ethers was a significant area of research in the mid-20th century. While the precise synthetic route for this compound from the original researchers is not detailed in accessible literature, a plausible pathway can be conceptualized based on common organic chemistry principles of the era.

Caption: A conceptual workflow for the potential synthesis of this compound.

Anesthetic Properties and Pharmacological Profile: A Knowledge Gap

The primary goal of developing this compound was to create a potent and safe inhalational anesthetic. Unfortunately, quantitative data regarding its minimum alveolar concentration (MAC), blood/gas partition coefficient, and other key anesthetic indices are not available in contemporary scientific literature. The discontinuation of its development suggests that its overall profile was likely not superior to other agents being investigated or already in use at the time, such as halothane or enflurane.

It can be inferred that the research program for DA-893 would have included a standard battery of preclinical tests to characterize its pharmacological and toxicological effects.

Caption: A typical preclinical development pathway for an investigational anesthetic.

Conclusion: A Footnote in Anesthetic History

This compound (DA-893) represents one of the many compounds synthesized and evaluated during the "golden age" of anesthetic research that did not proceed to clinical use. The reasons for its discontinuation are not explicitly documented in accessible records but may have been related to a suboptimal combination of potency, safety, and metabolic stability compared to competing agents. While a comprehensive technical dossier on this compound cannot be constructed from the available information, its existence underscores the rigorous and often high-attrition nature of pharmaceutical research and development. The historical references from the 1960s likely hold the key to a more detailed understanding of this compound, but their accessibility is limited in the digital age.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Volatile Anesthetics, with a focus on Isoflurane

A note on the topic: The initial request specified "Roflurane." Research indicates that this compound was an investigational inhalational anesthetic that was never brought to market. Consequently, publicly available data on its pharmacokinetic and pharmacodynamic properties are exceedingly scarce. Given the context of the user's request for an in-depth technical guide, this document will focus on a well-characterized and widely used volatile anesthetic, Isoflurane . The "-flurane" suffix is common to this class of drugs, and it is highly probable that the user's interest lies in the properties of these agents. This guide will serve as a comprehensive overview of the core principles of volatile anesthetic pharmacology, using Isoflurane as a primary example.

Introduction to Isoflurane

Isoflurane is a halogenated ether used for the induction and maintenance of general anesthesia.[1] Since its introduction in 1979, it has been a cornerstone of anesthetic practice due to its favorable pharmacokinetic profile, including rapid onset and recovery, and its relatively minimal metabolism.[2] Its pungent odor can irritate the respiratory system, making it less ideal for inhalational induction compared to some newer agents.[3] This guide will provide a detailed examination of its pharmacokinetic properties, pharmacodynamic effects, and the underlying molecular mechanisms of action.

Pharmacokinetics of Isoflurane

The pharmacokinetics of inhalational anesthetics are unique in that they are administered as gases and their uptake and elimination are primarily governed by principles of gas exchange in the lungs.

Absorption and Distribution

The primary route of administration for isoflurane is inhalation.[3] The anesthetic partial pressure in the brain is the ultimate determinant of its effect, and at equilibrium, this is equivalent to the partial pressure in the alveoli. The rate of induction of anesthesia is determined by how quickly the alveolar partial pressure (PA) equilibrates with the inspired partial pressure (PI). This process is influenced by several factors:

-

Blood/Gas Partition Coefficient: This is a key determinant of the speed of induction and recovery. It represents the ratio of the concentration of the anesthetic in the blood to its concentration in the alveolar gas at equilibrium. A lower blood/gas partition coefficient indicates lower solubility in the blood, leading to a more rapid increase in the alveolar and, subsequently, brain partial pressure, resulting in a faster onset of anesthesia. Isoflurane has a blood/gas partition coefficient of approximately 1.4.[1]

-

Cardiac Output: An increase in cardiac output leads to a faster uptake of the anesthetic from the alveoli into the blood. This, in turn, slows the rate of rise of the alveolar concentration and delays the onset of anesthesia.

-

Alveolar Ventilation: Increased ventilation enhances the delivery of the anesthetic to the alveoli, speeding up the rise in alveolar partial pressure and accelerating the induction of anesthesia.

-

Inspired Concentration: A higher initial concentration of isoflurane (a technique known as overpressurization) increases the concentration gradient between the inspired gas and the alveoli, leading to a more rapid induction.

Metabolism

Isoflurane undergoes minimal metabolism in the body. Approximately 0.2% of the absorbed dose is metabolized by cytochrome P450 2E1 (CYP2E1) in the liver to trifluoroacetic acid (TFA). This low level of metabolism is a significant advantage over older halogenated anesthetics like halothane, as it reduces the risk of hepatotoxicity.

Excretion

The vast majority of isoflurane is eliminated unchanged via exhalation. The rate of elimination and recovery from anesthesia is, similar to induction, dependent on factors that influence the decrease in alveolar partial pressure, primarily the blood/gas partition coefficient and alveolar ventilation. The elimination of isoflurane from the body follows a biexponential decay pattern, with an initial fast component representing washout from the lungs and a slower component reflecting elimination from other tissues.

Summary of Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Blood/Gas Partition Coefficient | 1.4 | |

| Oil/Gas Partition Coefficient | 98 | |

| Minimum Alveolar Concentration (MAC) | ~1.2% | |

| Metabolism | ~0.2% (by CYP2E1) | |

| Primary Route of Elimination | Exhalation |

Experimental Protocols

Determination of Minimum Alveolar Concentration (MAC)

The Minimum Alveolar Concentration (MAC) is a standard measure of the potency of an inhaled anesthetic. It is defined as the concentration of the anesthetic at one atmosphere that prevents movement in 50% of subjects in response to a noxious stimulus.

A common experimental method for determining MAC is the "up-and-down" method:

-

An initial end-tidal concentration of the anesthetic is chosen and maintained for an equilibration period (typically 15-20 minutes).

-

A standardized noxious stimulus (e.g., tail clamp in animals) is applied.

-

The response (movement or no movement) is recorded.

-

If the subject moves, the end-tidal concentration for the next subject (or the next measurement in the same subject after a suitable washout period) is increased by a predetermined step.

-

If the subject does not move, the concentration is decreased by the same step.

-

This process is continued until a sufficient number of crossover events (a positive response followed by a negative response, or vice versa) are observed.

-

The MAC is calculated as the mean of the anesthetic concentrations at the crossover points.

Experimental workflow for the determination of Minimum Alveolar Concentration (MAC).

Determination of Blood/Gas Partition Coefficient

The blood/gas partition coefficient can be determined using a variety of methods, including headspace gas chromatography. A general protocol is as follows:

-

A blood sample is obtained from the subject.

-

A known volume of the blood is placed in a sealed vial with a known volume of headspace (gas).

-

A known amount of the volatile anesthetic is introduced into the vial.

-

The vial is agitated and incubated at a constant temperature (e.g., 37°C) to allow for equilibrium between the blood and gas phases.

-

A sample of the headspace gas is withdrawn and the concentration of the anesthetic is measured using gas chromatography.

-

The concentration of the anesthetic in the blood is calculated based on the initial amount introduced and the amount remaining in the gas phase.

-

The blood/gas partition coefficient is then calculated as the ratio of the anesthetic concentration in the blood to the concentration in the gas phase.

Workflow for determining the blood/gas partition coefficient.

Pharmacodynamics of Isoflurane

The pharmacodynamic effects of isoflurane are widespread, affecting multiple organ systems. The primary desired effect is general anesthesia, which encompasses amnesia, unconsciousness, analgesia, and immobility.

Central Nervous System

Isoflurane produces a dose-dependent depression of the central nervous system. At concentrations above 1 MAC, it increases cerebral blood flow and can increase intracranial pressure. However, it also decreases the cerebral metabolic rate. High concentrations (2 MAC) can lead to an electrically silent electroencephalogram.

Cardiovascular System

Isoflurane has significant effects on the cardiovascular system. It causes a dose-dependent decrease in systemic vascular resistance, which leads to a decrease in blood pressure. This is partly compensated for by a modest increase in heart rate. Cardiac output is generally well-maintained. Isoflurane also causes coronary vasodilation.

Respiratory System

Isoflurane is a potent respiratory depressant. It causes a significant reduction in tidal volume with a minimal increase in respiratory rate, leading to an overall decrease in minute ventilation and a consequent increase in the partial pressure of carbon dioxide in arterial blood (PaCO2). It is also a bronchodilator.

Summary of Pharmacodynamic Effects

| System | Effect | Reference |

| Central Nervous System | Decreased cerebral metabolic rate, increased cerebral blood flow (at >1 MAC), increased intracranial pressure (at >1 MAC) | |

| Cardiovascular System | Decreased systemic vascular resistance, decreased blood pressure, increased heart rate, coronary vasodilation | |

| Respiratory System | Decreased tidal volume, decreased minute ventilation, increased PaCO2, bronchodilation |

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms by which volatile anesthetics produce general anesthesia are not fully elucidated, but it is widely accepted that they act on multiple protein targets in the central nervous system.

Primary Molecular Targets

The primary targets for isoflurane are ligand-gated ion channels, particularly those involved in synaptic transmission.

-

GABAA Receptors: Isoflurane potentiates the function of inhibitory γ-aminobutyric acid type A (GABAA) receptors. It enhances the receptor's response to GABA, increasing chloride ion influx and causing hyperpolarization of the neuronal membrane, thus inhibiting neuronal firing.

-

Glutamate Receptors: Isoflurane inhibits the function of excitatory N-methyl-D-aspartate (NMDA) and AMPA/kainate glutamate receptors. This reduces excitatory neurotransmission.

-

Glycine Receptors: Isoflurane potentiates the activity of inhibitory glycine receptors, which is thought to contribute to its effects on motor function.

-

Potassium Channels: Isoflurane also affects various potassium channels, which can further contribute to neuronal hyperpolarization.

Simplified signaling pathway of Isoflurane's action on neuronal receptors.

Other Signaling Pathways

Recent research has implicated other signaling pathways in the effects of isoflurane, particularly in the context of its non-anesthetic effects, such as neurotoxicity and cardioprotection.

-

Wnt/β-catenin Signaling: Some studies suggest that isoflurane may affect the Wnt/β-catenin signaling pathway, which is involved in neuronal development and synaptic plasticity.

-

Akt-mTOR Signaling: Isoflurane has been shown to activate the Akt-mTOR signaling pathway, which may play a role in its effects on cell proliferation and survival in certain contexts.

Conclusion

Isoflurane remains a clinically important volatile anesthetic with a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid onset and recovery, coupled with minimal metabolism, make it a valuable tool in modern anesthesia. Its primary mechanism of action involves the modulation of key ligand-gated ion channels in the central nervous system, leading to a state of general anesthesia. Ongoing research continues to elucidate the more subtle and complex effects of isoflurane on various cellular signaling pathways, contributing to a deeper understanding of its broad pharmacological effects. This guide provides a foundational understanding for researchers and drug development professionals working in the field of anesthesiology and pharmacology.

References

An In-depth Technical Guide to the Solubility of Volatile Anesthetics in Blood and Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of commonly used volatile anesthetics, with a focus on Isoflurane, Sevoflurane, and Desflurane. The solubility of these agents in blood and various tissues is a critical determinant of their pharmacokinetic and pharmacodynamic properties, influencing the speed of induction and emergence from anesthesia.

Core Concepts in Anesthetic Solubility

The solubility of inhaled anesthetics is described by partition coefficients, which represent the ratio of the concentration of the anesthetic in two different phases when they are in equilibrium.[1][2]

-

Blood/Gas Partition Coefficient (λb/g): This is a key indicator of how quickly an anesthetic will equilibrate between the lungs and the blood.[1] A lower blood/gas partition coefficient signifies lower solubility in the blood, leading to a more rapid increase in the partial pressure of the anesthetic in the alveoli and, consequently, a faster onset of anesthesia.[1] Conversely, anesthetics with high blood/gas partition coefficients have a slower onset of action because a larger amount of the agent must dissolve in the blood before the partial pressure in the brain reaches an effective level.[1]

-

Tissue/Blood Partition Coefficient (λt/b): This coefficient describes the distribution of the anesthetic from the blood into various tissues. Tissues with high lipid content, such as the brain and fat, will have higher partition coefficients for lipophilic anesthetic agents. The tissue/blood partition coefficient is an important factor in the rate of tissue wash-in and wash-out of the anesthetic.

-

Oil/Gas Partition Coefficient (λo/g): This value is a measure of the anesthetic's lipid solubility and is strongly correlated with its potency. The Meyer-Overton theory suggests that the anesthetic potency is directly proportional to its lipid solubility. A higher oil/gas partition coefficient generally corresponds to a lower minimum alveolar concentration (MAC), which is the concentration of the anesthetic in the alveoli at which 50% of patients do not move in response to a surgical stimulus.

Quantitative Solubility Data

The following table summarizes the key partition coefficients for Isoflurane, Sevoflurane, and Desflurane.

| Anesthetic | Blood/Gas Partition Coefficient (λb/g) | Oil/Gas Partition Coefficient (λo/g) | Brain/Blood Partition Coefficient | Fat/Blood Partition Coefficient | Muscle/Blood Partition Coefficient | Liver/Blood Partition Coefficient | Minimum Alveolar Concentration (MAC) (%) |

| Isoflurane | 1.4 - 1.46 | 98 | 1.70 | 45.0 | 2.9 | 1.8 | 1.15 - 1.17 |

| Sevoflurane | 0.65 - 0.74 | 47.2 - 51 | 1.57 | 48.0 | 3.1 | 1.9 | 1.7 - 1.8 |

| Desflurane | 0.42 - 0.57 | 19 | 1.29 | 27.0 | 2.0 | 1.3 | 6.0 - 6.6 |

Note: Values can vary slightly based on experimental conditions and patient populations.

Experimental Protocols for Determining Partition Coefficients

The determination of partition coefficients is a critical experimental procedure in the development and evaluation of volatile anesthetics. The most common method is the vial equilibration technique .

Objective: To determine the ratio of an anesthetic's concentration in two phases (e.g., blood and gas) at equilibrium.

Materials:

-

Gas-tight vials with septa

-

Gas chromatograph (GC) with a suitable detector (e.g., flame ionization detector - FID)

-

Syringes for gas and liquid sampling

-

Volatile anesthetic of known concentration

-

Blood or tissue homogenate samples

-

Constant temperature water bath or incubator (typically maintained at 37°C)

Methodology:

-

Sample Preparation: A known volume of the liquid phase (e.g., blood, tissue homogenate, or oil) is placed into a gas-tight vial.

-

Anesthetic Introduction: A precise volume of the volatile anesthetic vapor is injected into the headspace of the vial.

-

Equilibration: The vials are sealed and placed in a constant temperature bath, typically at 37°C, and are agitated for a sufficient period to allow the anesthetic to partition between the liquid and gas phases and reach equilibrium.

-

Headspace Analysis: A gas sample is carefully withdrawn from the headspace of the vial using a gas-tight syringe.

-

Gas Chromatography: The gas sample is injected into a gas chromatograph to determine the concentration of the anesthetic in the gas phase.

-

Calculation: The concentration of the anesthetic in the liquid phase is calculated by mass balance, considering the initial amount of anesthetic introduced and the amount remaining in the gas phase at equilibrium. The partition coefficient is then calculated as the ratio of the concentration in the liquid phase to the concentration in the gas phase.

Tissue/Blood Partition Coefficient Calculation: The tissue/blood partition coefficient is often determined indirectly by measuring the tissue/gas and blood/gas partition coefficients and then calculating their ratio:

λtissue/blood = λtissue/gas / λblood/gas

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the blood/gas partition coefficient using the vial equilibration method.

Signaling Pathways and Anesthetic Action

While volatile anesthetics are not known to have specific signaling pathways in the traditional sense of receptor-ligand interactions, their mechanism of action is thought to involve interactions with various ion channels in the central nervous system. The Meyer-Overton hypothesis points to the lipid bilayer of neuronal membranes as a primary site of action. The current understanding is that these anesthetics potentiate the function of inhibitory neurotransmitter receptors, such as GABAA and glycine receptors, and inhibit the function of excitatory neurotransmitter receptors, like NMDA and AMPA receptors. This modulation of neuronal excitability leads to the state of general anesthesia.

The following diagram illustrates the logical relationship between the physical property of lipid solubility and the proposed mechanism of anesthetic action.

References

Roflurane's potential as a fire suppressant

Foreword

The following document is a response to a request for an in-depth technical guide on the potential of Roflurane as a fire suppressant. Following a comprehensive search of scientific literature, safety data sheets (SDS), and chemical databases, no evidence was found to suggest that this compound has ever been investigated, used, or considered as a fire suppressant.

This compound (development code DA-893) is a halocarbon compound that was investigated as an inhalational anesthetic but was never brought to market[1]. Its chemical properties and potential applications have not been thoroughly investigated.

The provided safety data sheets for similar halogenated compounds, such as Isoflurane, indicate that while they are generally not flammable, they can be combustible and may produce hazardous decomposition products in a fire, including hydrogen chloride and hydrogen fluoride[2]. There is no indication in any of the reviewed literature that these compounds possess fire-suppressant properties.

Therefore, it is not possible to provide a technical guide on a non-existent application. The core requirements of the request, including data presentation, experimental protocols, and visualizations, cannot be fulfilled as there is no underlying data to support them.

This document will instead provide a summary of the available safety and flammability data for chemically related compounds to illustrate why such substances are not viable candidates for fire suppression. This information is provided for educational purposes to the target audience of researchers, scientists, and drug development professionals.

Analysis of Chemically Related Compounds and Fire Safety

While no data exists for this compound as a fire suppressant, an analysis of the safety data for the chemically related anesthetic Isoflurane provides insight into the behavior of halogenated ethers in the presence of fire.

Flammability and Combustion Hazards

Safety data sheets for Isoflurane consistently state that it is a combustible liquid. While it may not be flammable under normal conditions, its vapor can burn when in contact with a high-temperature flame, and ignition ceases upon removal of the flame. Critically, in an oxygen-enriched atmosphere, it may form a flammable or explosive mixture. This characteristic is a significant contraindication for its use as a fire suppressant, as suppressants must be effective in a variety of atmospheric conditions, including those with elevated oxygen levels that can occur during a fire.

Hazardous combustion products are a major concern. When heated to decomposition, Isoflurane produces corrosive and toxic fumes, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen chloride

-

Hydrogen fluoride

-

Phosgene (in small amounts)

The generation of these hazardous substances during a fire would pose a significant risk to human health and the environment, making it unsuitable as a fire extinguishing agent.

Extinguishing Media Recommendations

In the event of a fire involving Isoflurane, the recommended extinguishing media include carbon dioxide (CO2), powder, and water spray. There are no limitations specified for extinguishing agents, which implies that standard firefighting procedures are applicable. The advice for firefighters is to wear self-contained breathing apparatus, underscoring the danger of the combustion byproducts.

Comparison with Established Fire Suppressants

Modern fire suppressants, often referred to as "clean agents," are sought as replacements for Halon due to environmental concerns. These agents, such as C6F12O (a fluorinated ketone), are valued for their high fire suppression efficiency, low toxicity, and environmental compatibility. They function by interrupting the chemical chain reaction of a fire. There is no indication that this compound or similar anesthetic gases possess such properties. In fact, their chemical instability at high temperatures and the production of toxic byproducts are in direct opposition to the desired characteristics of a fire suppressant.

Conclusion

Based on the available scientific and safety information, this compound has no potential as a fire suppressant. The premise of the original request is unfounded in existing research. The chemical properties of related halogenated compounds, specifically their combustibility and the generation of hazardous decomposition products, render them unsuitable for this application. The scientific community's efforts in developing new fire-extinguishing agents are focused on compounds with high efficiency, low toxicity, and minimal environmental impact, criteria that this compound and its analogues do not meet.

Therefore, no data tables, experimental protocols, or logical diagrams related to this compound's fire suppression capabilities can be generated. The information provided herein, based on related compounds, serves to explain the absence of such data and to redirect research and development efforts toward viable fire suppressant technologies.

References

Methodological & Application

Application Note: Gas Chromatography for Purity Analysis of Roflurane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed methodology for the purity analysis of Roflurane, an investigational inhalational anesthetic, using gas chromatography (GC). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this application note provides a comprehensive, scientifically-grounded protocol based on the analysis of structurally similar volatile halogenated ethers. The proposed method utilizes a capillary gas chromatography system with a flame ionization detector (FID) or an electron capture detector (ECD) for the separation and quantification of this compound and its potential process-related impurities and degradation products. This document provides detailed experimental protocols, system suitability parameters, and illustrative data to guide researchers in developing and validating a robust purity testing method for this compound.

Introduction

This compound (2-Bromo-1,1,2-trifluoro-1-methoxyethane) is a halogenated ether that was investigated as an inhalational anesthetic.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of drug development and quality control. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for assessing the purity of this compound and quantifying any potential impurities.[2] Impurities in a drug substance can arise from the manufacturing process, degradation, or storage and can impact the safety and efficacy of the final drug product.

This application note details a proposed GC method for the separation and quantification of this compound from its potential related substances. The methodology is derived from established analytical procedures for other volatile anesthetics and halogenated hydrocarbons.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for method development.

| Property | Value | Reference |

| IUPAC Name | 2-Bromo-1,1,2-trifluoro-1-methoxyethane | [1] |

| Chemical Formula | C₃H₄BrF₃O | [1] |

| Molar Mass | 192.963 g·mol⁻¹ | [1] |

Proposed Gas Chromatography Method

This section details the proposed GC method for the purity analysis of this compound. This method is a starting point and should be subject to rigorous validation in accordance with ICH guidelines.

Instrumentation and Columns

A high-resolution gas chromatograph equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is recommended. The choice of detector will depend on the nature of the impurities being monitored; an ECD offers higher sensitivity for halogenated compounds.

-

Recommended Columns:

-

Primary Column: A non-polar column such as a DB-1 (100% dimethylpolysiloxane) or a DB-5 (5%-phenyl-95%-dimethylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Confirmatory Column: A mid-polar column like a DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) can be used for confirmation of impurity peaks.

-

Chromatographic Conditions

| Parameter | Recommended Setting |

| Injector | |

| Injection Mode | Split (e.g., 50:1) |

| Injector Temperature | 200 °C |

| Injection Volume | 1.0 µL |

| Oven Temperature Program | |

| Initial Temperature | 40 °C, hold for 5 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 220 °C, hold for 5 minutes |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Detector | |

| Detector Type | FID or ECD |

| FID Temperature | 250 °C |

| ECD Temperature | 300 °C |

| Make-up Gas (for ECD) | Nitrogen |

Experimental Protocols

Standard and Sample Preparation

-

This compound Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dilute to volume with a suitable solvent (e.g., methanol or acetone) and mix thoroughly.

-

Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dilute to volume with the same solvent used for the standard and mix thoroughly.

-

Spiked Sample Solution: To identify and quantify potential impurities, prepare a spiked sample by adding known amounts of potential impurity reference standards to the sample solution.

System Suitability

Before sample analysis, the performance of the GC system should be verified by injecting the this compound standard solution. The following system suitability parameters should be met:

| Parameter | Acceptance Criteria |

| Tailing Factor (for this compound peak) | ≤ 2.0 |

| Theoretical Plates (for this compound peak) | ≥ 50,000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Data Analysis and Calculations

The purity of the this compound sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a calibration curve should be generated using the respective reference standards.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for this compound and potential process-related impurities. This data is for illustrative purposes only and must be experimentally determined and validated. The retention times are estimated based on the volatility and polarity of the compounds relative to this compound.

| Compound | Retention Time (min) (Hypothetical) | Limit of Detection (LOD) (µg/mL) (Illustrative) | Limit of Quantification (LOQ) (µg/mL) (Illustrative) |

| Volatile Starting Materials (e.g., Halogenated Alkanes) | 3.0 - 5.0 | 0.05 | 0.15 |

| This compound | 10.5 | N/A | N/A |

| Isomeric Impurities | 10.2, 10.8 | 0.1 | 0.3 |

| Less Volatile By-products | 12.0 - 15.0 | 0.2 | 0.6 |

| Degradation Products | Variable | 0.1 | 0.3 |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC purity analysis of this compound.

Caption: Experimental Workflow for this compound Purity Analysis by GC.

Conclusion

The proposed gas chromatography method provides a robust framework for the purity analysis of this compound. The combination of a suitable capillary column and a sensitive detector allows for the effective separation and quantification of the API from its potential impurities. Adherence to rigorous method validation and system suitability criteria is paramount to ensure the accuracy and reliability of the results. This application note serves as a valuable resource for researchers and scientists involved in the development and quality control of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Roflurane and its Metabolite, Roflurane N-oxide, in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflurane is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Accurate measurement of this compound and its primary active metabolite, this compound N-oxide, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. While the analysis of volatile compounds in expired air is a valuable tool for certain substances, this compound is a non-volatile compound, making its detection in breath challenging and not a standard analytical practice. The established and validated method for the quantitative analysis of this compound and its metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) in plasma.

These application notes provide a detailed overview and protocols for the simultaneous determination of this compound and this compound N-oxide in plasma by LC-MS/MS.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses inflammatory responses implicated in the pathogenesis of COPD.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of this compound and this compound N-oxide in cynomolgus monkeys after a single oral administration of 1 mg/kg this compound.[1] This data is essential for understanding the expected concentration ranges in plasma and for designing appropriate bioanalytical methods.

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |

| This compound | 25.3 ± 8.2 | 1.0 ± 0.0 | 58.9 ± 12.5 | 2.8 ± 0.5 |

| This compound N-oxide | 89.7 ± 18.5 | 2.3 ± 0.6 | 768.2 ± 135.4 | 4.0 ± 0.7 |

Data presented as mean ± standard deviation.

A validated LC-MS/MS method for the quantification of this compound and this compound N-oxide in human plasma has demonstrated a linear range of 0.1 ng/mL to 50 ng/mL for both analytes.[2] Another study in human plasma established a linear range of 0.02-10 ng/mL for this compound and 0.04-50 ng/mL for this compound N-oxide.[3]

Experimental Protocols

The following protocols are based on established and validated methods for the analysis of this compound and this compound N-oxide in plasma.[1][2]

Experimental Workflow

Sample Preparation

The choice of sample preparation method depends on the desired level of sample cleanup and the complexity of the matrix. Three common methods are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (PPT)

-

Principle: Proteins are precipitated from the plasma sample by adding a water-miscible organic solvent. This is a rapid but less clean method compared to LLE and SPE.

-

Protocol:

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a precipitating solvent (e.g., methanol:acetonitrile 50:50, v/v) containing the internal standard (e.g., penta-deuterated this compound and this compound N-oxide).

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

-

b) Liquid-Liquid Extraction (LLE)

-

Principle: Analytes are partitioned from the aqueous plasma into an immiscible organic solvent based on their differential solubility.

-

Protocol:

-

To 100 µL of plasma, add the internal standard.

-

Add 1 mL of an extraction solvent (e.g., ethyl acetate).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in mobile phase for injection.

-

c) Solid-Phase Extraction (SPE)

-

Principle: Analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a small volume of solvent. This method provides the cleanest extracts.

-

Protocol:

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of plasma (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in mobile phase.

-

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is typically used for separation (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Column Temperature: Maintained at around 40°C.

b) Mass Spectrometry (MS) Conditions

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

This compound: m/z 403.1 → 186.9

-

This compound N-oxide: m/z 419.1 → 187.0

-

Internal Standard (d5-Roflurane): Specific transition for the deuterated analog.

-

Conclusion

The measurement of this compound and its active metabolite, this compound N-oxide, in expired air is not a conventional or validated method due to the non-volatile nature of the compound. The gold standard for the bioanalysis of this compound is LC-MS/MS of plasma samples. The protocols provided herein, based on established scientific literature, offer robust and reliable methods for the accurate quantification of these analytes, which is fundamental for advancing research and development in the field of respiratory medicine.

References

- 1. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive quantification of roflumilast and roflumilast N-oxide in human plasma by LC-MS/MS employing parallel chromatography and electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Minimum Alveolar Concentration (MAC) of a Novel Volatile Anesthetic (e.g., Roflurane)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Alveolar Concentration (MAC) is a standardized measure of the potency of inhaled anesthetics. It is defined as the concentration of an anesthetic in the alveoli of the lungs, at one atmosphere, that prevents movement in 50% of subjects in response to a noxious stimulus.[1][2][3] This value, equivalent to the ED50, is crucial for comparing the potency of different volatile anesthetics and for guiding anesthetic administration in both clinical and research settings.[1][4] The immobility endpoint is primarily mediated by the anesthetic's effect on the spinal cord.

These application notes provide a detailed experimental framework for determining the MAC value of a novel volatile anesthetic, referred to herein as Roflurane. The protocols described are based on established methodologies used for other common volatile anesthetics such as isoflurane and sevoflurane.

Data Presentation

Table 1: MAC Values of Common Inhalational Anesthetics in Different Species

This table summarizes the MAC values for commonly used volatile anesthetics across various animal models, providing a reference for expected potency. A lower MAC value indicates a more potent anesthetic.

| Anesthetic | Dog (%) | Cat (%) | Rat (%) | Rabbit (%) | Swine (Newborn) (%) |

| Halothane | 0.75 - 0.9 | 0.82 | ~0.9 | 0.82 - 1.42 | - |

| Isoflurane | 1.23 - 1.38 | 1.58 | 1.47 - 1.90 | 2.05 - 2.07 | - |

| Sevoflurane | ~2.1 | - | 2.1 - 2.4 | - | - |

| Desflurane | 6.6 | - | - | - | - |

Data compiled from multiple sources. Values can vary based on strain, age, and specific experimental conditions.

Table 2: Factors Influencing MAC

Various physiological and pharmacological factors can alter the MAC of an anesthetic. Understanding these factors is critical for accurate and reproducible MAC determination.

| Factor | Effect on MAC | Notes |

| Age | Decreases with age | MAC peaks at around 6 months of age and then declines. |

| Body Temperature | Decreases with hypothermia | A decrease in body temperature leads to a lower anesthetic requirement. |

| Other Anesthetics | Additive effect | The MAC values of different inhaled anesthetics are roughly additive. |

| Opioids | Decreases | Can reduce MAC by up to 50%. |

| Benzodiazepines | Minor decrease | Modest effects on MAC. |

| Species | Varies | Different species have different MAC values for the same anesthetic. |

| Pregnancy | Decreases | |

| Hyperthyroidism | No significant effect | |

| Hypothyroidism | No significant effect | |

| Duration of Anesthesia | May decrease | Some studies suggest MAC can decrease with prolonged anesthesia, particularly in young animals. |

Experimental Protocols

Protocol 1: Determination of this compound MAC using the Bracketing Technique

This protocol describes the "bracketing" or "up-and-down" method, a common and reliable technique for MAC determination.

1. Animal Model Selection and Preparation:

-

Species: Select an appropriate animal model (e.g., Sprague-Dawley rats, Beagle dogs). The choice will depend on the specific research question and available resources.

-

Health Status: Use healthy, adult animals of a specific age and weight range to minimize variability.

-

Acclimatization: Acclimate animals to the laboratory environment to reduce stress.

-

Fasting: Fast the animals overnight with free access to water to prevent regurgitation and aspiration during anesthesia.

-

Instrumentation:

-

Place an intravenous catheter for drug and fluid administration if necessary.

-

Intubate the animal endotracheally to ensure a patent airway and allow for precise control of anesthetic and gas concentrations.

-

Connect the endotracheal tube to a non-rebreathing or circle anesthetic circuit.

-

2. Anesthetic Administration and Monitoring:

-

Induction: Induce anesthesia with this compound in oxygen (or an oxygen/air mixture) in an induction chamber. Alternatively, use a short-acting injectable agent for which the effects will have dissipated before the MAC determination begins.

-

Vaporizer: Use a calibrated vaporizer specific for this compound to deliver a precise concentration of the anesthetic.

-

Gas Analysis: Continuously monitor inspired and end-tidal concentrations of this compound, oxygen, and carbon dioxide using a calibrated gas analyzer. End-tidal anesthetic concentration is used as a surrogate for the concentration in the central nervous system.

-

Physiological Monitoring: Continuously monitor vital signs including:

-

Heart rate and rhythm (ECG)

-

Arterial blood pressure (invasive or non-invasive)

-

Body temperature (maintain normothermia using a heating pad)

-

Pulse oximetry (SpO2)

-

End-tidal CO2 (capnography) to ensure normal ventilation.

-

3. MAC Determination Procedure:

-

Initial Concentration: Start with an initial target end-tidal this compound concentration estimated based on its physical properties (e.g., oil/gas partition coefficient, Meyer-Overton hypothesis) or data from preliminary studies.

-

Equilibration: Maintain the target end-tidal concentration for at least 15-20 minutes to allow for equilibration between the alveoli, blood, and brain. The ratio of end-tidal to inspired anesthetic concentration should be greater than 0.9.

-

Noxious Stimulus: Apply a standardized, supramaximal noxious stimulus. Common stimuli include:

-

Tail Clamp: Application of a clamp (e.g., Carmalt forceps) to the base of the tail for up to 60 seconds.

-

Electrical Stimulus: Delivery of a specific voltage and frequency of electrical current to a designated area (e.g., tail, oral mucosa).

-

Surgical Incision: A standardized skin incision.

-

-

Response Assessment: Observe the animal for purposeful movement in response to the stimulus. Purposeful movement is defined as any gross, non-reflexive movement of the head, limbs, or body. Respiratory changes or simple reflex movements are not considered a positive response.

-

Bracketing:

-

If the animal moves (positive response), increase the end-tidal this compound concentration by a predetermined step (e.g., 10-20% of the current concentration).

-

If the animal does not move (negative response), decrease the end-tidal this compound concentration by the same predetermined step.

-

-

Iteration: Repeat the equilibration, stimulation, and response assessment at each new concentration until the first crossover point (a positive response followed by a negative response, or vice versa) is identified.

-

MAC Calculation: The MAC for an individual animal is calculated as the arithmetic mean of the lowest end-tidal concentration that prevented movement and the highest end-tidal concentration that permitted movement.

-

Group MAC: Repeat the procedure in a group of animals (e.g., n=6-10) to determine the mean MAC and standard deviation for the population.

Mandatory Visualizations

Experimental Workflow for MAC Determination

Caption: Workflow for determining the Minimum Alveolar Concentration (MAC).

Conceptual Signaling Pathway of Anesthetic Action

While the precise mechanisms of anesthetic action are complex and not fully elucidated, it is generally accepted that they modulate the function of various ion channels in the central nervous system, particularly in the spinal cord, to produce immobility.

Caption: Putative signaling pathways for anesthetic-induced immobility.

References

Application Notes and Protocols for Investigating the Mechanisms of Anesthesia Using Isoflurane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoflurane is a widely used volatile anesthetic in clinical and research settings. Its anesthetic properties are attributed to its modulation of various ligand-gated and voltage-gated ion channels in the central nervous system. These interactions lead to a depression of synaptic transmission and a reduction in neuronal excitability, ultimately resulting in the state of general anesthesia, characterized by unconsciousness, amnesia, analgesia, and immobility. Understanding the precise molecular mechanisms of isoflurane is crucial for the development of safer and more effective anesthetic agents. These application notes provide an overview of the key molecular targets of isoflurane and detailed protocols for investigating its effects.

Data Presentation: Quantitative Effects of Isoflurane on Key Molecular Targets

The following tables summarize the quantitative effects of isoflurane on various ion channels, providing a basis for comparative analysis.

Table 1: Effects of Isoflurane on GABA-A Receptors

| Receptor Subtype | Isoflurane Concentration | Effect | Reference |

| α1β2γ2S | EC50 = 16 µM (GABA) | Shifts GABA concentration-response curve to the left (EC50 for GABA = 78 µM in presence of isoflurane) | [1] |

| α1(L277A)β2γ2S (mutant) | EC50 = 278 µM (GABA) | Shifts GABA concentration-response curve to the left (EC50 for GABA = 78 µM in presence of isoflurane) | [1] |

| Extrasynaptic α4β2δ | 25-85 µM | Elicits a sustained current | [2] |

| Synaptic (presumptive α1β2γ2) | 250 µM | Enhances synaptic inhibition | [2] |

| α1 or α2, β1, and γ2 subunits | Clinically relevant | Enhanced GABA-activated chloride currents | [3] |

Table 2: Effects of Isoflurane on NMDA Receptors

| Receptor Subtype | Isoflurane Concentration (MAC) | Effect | Reference |

| NR1/NR2A | 1.30 ± 0.02 MAC (IC50) | Noncompetitive inhibition | |

| NR1/NR2B | 1.33 ± 0.12 MAC (IC50) | Noncompetitive inhibition | |

| General | Clinically relevant | Facilitates synaptic NMDA receptor endocytosis | |

| General | Clinically relevant | Inhibition of glutamate-stimulated [3H]MK-801 binding |

Table 3: Effects of Isoflurane on Glycine Receptors

| Receptor Type | Isoflurane Concentration | Effect | Reference |

| Recombinant (in oocytes) | 610 µM | Decreased glycine EC50 from 215 ± 5 µM to 84 ± 7 µM | |

| Native (in rat medullary neurones) | 610 µM | Decreased glycine EC50 from 30 ± 1 µM to 18 ± 2 µM | |

| Homomeric α1 | Clinically relevant | Enhanced glycine-activated chloride currents |

Table 4: Effects of Isoflurane on Voltage-Gated Sodium Channels (Nav)

| Channel Subtype | Isoflurane Concentration (IC50) | Effect | Reference |

| Nav1.2 | 0.70 mM | Reversible, concentration- and voltage-dependent inhibition | |

| Nav1.4 | 0.61 mM | Reversible, concentration- and voltage-dependent inhibition | |

| Nav1.5 | 0.45 mM | Reversible, concentration- and voltage-dependent inhibition | |

| Pyramidal Neurons | ~1.5 MAC | 35.95 ± 13.32% inhibition of peak Nav currents | |

| PV+ Neurons | ~1.5 MAC | 19.24 ± 16.04% inhibition of peak Nav currents |

Table 5: Anesthetic Potency of Isoflurane

| Parameter | Value | Description | Reference |

| MAC (Minimum Alveolar Concentration) in humans | ~1.17% | Concentration at which 50% of patients do not move in response to surgical stimulus. | |

| MAC-awake | 0.3–0.5 MAC | Concentration for blocking voluntary reflexes and maintaining perceptive awareness. | |

| MAC-bar | 1.7–2.0 MAC | Concentration to block autonomic reflexes to nociceptive stimuli. |

Experimental Protocols

Protocol 1: Determination of Minimum Alveolar Concentration (MAC) in Rodents

This protocol describes the determination of the anesthetic potency of isoflurane by measuring the MAC in a rodent model.

Materials:

-

Adult rodents (e.g., Sprague-Dawley rats)

-

Anesthesia machine with a calibrated isoflurane vaporizer

-

Induction chamber

-

Nose cone or endotracheal tube for anesthetic delivery

-

Gas analyzer to measure end-tidal isoflurane concentration

-

Heating pad to maintain body temperature

-

Noxious stimulus device (e.g., tail clamp)

-

Rectal probe for temperature monitoring

Procedure:

-

Induction: Place the animal in the induction chamber and induce anesthesia with a high concentration of isoflurane (e.g., 4-5%) in oxygen.

-

Maintenance: Once the animal is anesthetized, transfer it to a nose cone or intubate for controlled delivery of isoflurane. Reduce the isoflurane concentration to a maintenance level (e.g., 2-2.5%).

-

Equilibration: Maintain a constant end-tidal concentration of isoflurane for at least 15-20 minutes to allow for equilibration between the alveoli, blood, and brain.

-

Stimulation: Apply a noxious stimulus (e.g., clamp the tail for 60 seconds). Observe for purposeful movement of the head or limbs.

-

Concentration Adjustment:

-

If the animal moves, increase the isoflurane concentration by a set increment (e.g., 0.2%).

-

If the animal does not move, decrease the isoflurane concentration by the same increment.

-

-

Repeat: After each concentration adjustment, allow for a new equilibration period of 15-20 minutes before applying the stimulus again.

-

MAC Determination: The MAC is the mean of the lowest concentration that prevents movement and the highest concentration that permits movement.

-

Monitoring: Throughout the experiment, monitor and maintain the animal's body temperature at 37°C.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or Brain Slices

This protocol outlines the procedure for recording ion channel activity in response to isoflurane using the whole-cell patch-clamp technique.

Materials:

-

Cultured neurons or acutely prepared brain slices

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Borosilicate glass capillaries for pipette fabrication

-

Perfusion system for drug application

-

Artificial cerebrospinal fluid (aCSF) or external recording solution

-

Internal pipette solution

-

Isoflurane solution of known concentration

Procedure:

-

Preparation: Prepare cultured neurons or brain slices according to standard laboratory protocols.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Recording Chamber: Place the cell culture dish or brain slice in the recording chamber on the microscope stage and continuously perfuse with aCSF.

-

Cell Selection: Identify a healthy neuron for recording.

-

Gigaseal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Baseline Recording: Record baseline ion channel activity (e.g., GABA-A receptor-mediated currents, voltage-gated sodium currents) in the absence of isoflurane.

-

Isoflurane Application: Perfuse the recording chamber with aCSF containing the desired concentration of isoflurane.

-

Data Acquisition: Record the changes in ion channel activity in the presence of isoflurane.

-

Washout: Perfuse with control aCSF to wash out the isoflurane and observe for recovery of baseline activity.

-

Data Analysis: Analyze the recorded currents to determine the effects of isoflurane on parameters such as current amplitude, kinetics, and voltage-dependence.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Isoflurane's Anesthetic Action

Caption: Molecular targets and cellular effects of isoflurane leading to general anesthesia.

Experimental Workflow for MAC Determination

Caption: Step-by-step workflow for determining the Minimum Alveolar Concentration (MAC).

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for investigating ion channel modulation by isoflurane via patch-clamp.

References

- 1. Effects of isoflurane on gamma-aminobutyric acid type A receptors activated by full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoflurane is a potent modulator of extrasynaptic GABA(A) receptors in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive modulation of human gamma-aminobutyric acid type A and glycine receptors by the inhalation anesthetic isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isoflurane in Neuropharmacology Research

A Note on "Roflurane": Initial searches for "this compound" did not yield relevant results in the context of neuropharmacology. It is highly probable that this was a typographical error and the intended compound was "Isoflurane," a widely used volatile anesthetic with significant and extensively studied effects on the central nervous system. The following application notes and protocols are therefore focused on Isoflurane.

Application Notes

Introduction

Isoflurane is a halogenated ether administered by inhalation that induces and maintains general anesthesia. Beyond its clinical use, Isoflurane serves as a critical tool in neuropharmacological research to investigate mechanisms of anesthesia, synaptic transmission, neuronal excitability, and neurotoxicity. Its multifaceted mechanism of action, primarily involving the potentiation of inhibitory neurotransmission and reduction of excitatory signaling, makes it a subject of ongoing research, particularly concerning its potential long-term cognitive effects and its role in neurodegenerative processes.

Mechanism of Action in the Central Nervous System

Isoflurane's effects on the central nervous system are complex and involve multiple molecular targets:

-

GABA-A Receptor Potentiation: Isoflurane enhances the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. This potentiation leads to an increased influx of chloride ions, hyperpolarizing neurons and reducing their excitability.[1] The (+)-isomer of isoflurane has been shown to be more potent in enhancing [3H]flunitrazepam binding to benzodiazepine receptors, a site on the GABA-A receptor complex.[1]

-

Inhibition of Glutamate Receptors: Isoflurane inhibits the activity of excitatory N-methyl-D-aspartate (NMDA) glutamate receptors, further contributing to the suppression of neuronal activity.

-

Modulation of Other Ion Channels: Isoflurane also affects other ion channels, including glycine receptors and potassium channels, contributing to its overall anesthetic effect.

-

Inhibition of Neurotransmitter Release: Isoflurane has been demonstrated to inhibit the release of neurotransmitters from presynaptic terminals. It more potently inhibits the release of glutamate compared to GABA, suggesting a selective presynaptic mechanism.[2] This effect is thought to be mediated, at least in part, by the inhibition of presynaptic Na+ channels.[2]

Applications in Neuropharmacological Research

-

Modeling Postoperative Cognitive Dysfunction (POCD): Exposure to Isoflurane in animal models is a common method to study the mechanisms underlying POCD, a condition characterized by cognitive decline after surgery and anesthesia. Research in this area often involves behavioral tests like the Morris water maze to assess learning and memory deficits following Isoflurane exposure.[3]

-

Investigating Anesthetic-Induced Neurotoxicity: Studies have explored the potential neurotoxic effects of Isoflurane, particularly in the developing and aging brain. Research has focused on its ability to induce apoptosis (programmed cell death) through the activation of caspases, such as caspase-3.

-

Alzheimer's Disease Research: A significant area of investigation is the potential link between Isoflurane exposure and the pathogenesis of Alzheimer's disease. Studies have shown that Isoflurane can promote the processing of amyloid precursor protein (APP) to generate β-amyloid (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. It has also been shown to increase the levels of β-site APP-cleaving enzyme 1 (BACE1), an enzyme critical for Aβ production.

Quantitative Data

Table 1: Isoflurane IC50 Values for Neurotransmitter Release Inhibition

| CNS Region | Neurotransmitter | IC50 (mM) | Reference |

| Cerebral Cortex | Glutamate | 0.42 ± 0.03 | |

| Cerebral Cortex | GABA | 0.56 ± 0.02 | |

| Cerebral Cortex (TTX-sensitive) | Glutamate | 0.30 ± 0.03 | |

| Cerebral Cortex (TTX-sensitive) | GABA | 0.67 ± 0.04 |

TTX-sensitive refers to the portion of neurotransmitter release that is dependent on the activity of tetrodotoxin-sensitive sodium channels.

Table 2: Pharmacokinetic Parameters of Isoflurane in the Brain

| Parameter | Value | Condition | Reference |

| Time to equilibrium (Brain tissue conc. ≈ Arterial conc.) | 40 min | 1% inspired Isoflurane | |

| Time to equilibrium (Brain tissue conc. ≈ Arterial conc.) | 50 min | 2% inspired Isoflurane | |

| Metabolism | Minimal (~0.2%) | In humans | |

| Blood/Gas Partition Coefficient | 1.4 | Standard | |

| Minimum Alveolar Concentration (MAC) | 1.15% | In humans |

Experimental Protocols

Protocol 1: Assessment of Spatial Learning and Memory using the Morris Water Maze

This protocol is adapted from standard procedures for the Morris water maze task and can be used to assess cognitive function in rodents following Isoflurane exposure.

1. Apparatus:

- A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.

- An escape platform submerged 1-2 cm below the water surface.

- Visual cues placed around the room, visible from within the pool.

- A video tracking system to record the animal's swim path and latency to find the platform.

2. Procedure:

- Acclimation: Bring rats to the testing room in their home cages and allow them to acclimate for at least 30 minutes before testing.

- Isoflurane Exposure (or Sham): Expose the experimental group to a controlled concentration of Isoflurane (e.g., 1.2% for 2 hours) in an anesthesia chamber. The control group should be exposed to the carrier gas (e.g., 100% oxygen) for the same duration.

- Acquisition Phase (Training):

- Perform training trials 24 hours after Isoflurane exposure.

- Each rat undergoes four trials per day for 4-5 consecutive days.

- For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start locations (North, South, East, West).

- Allow the rat to swim for a maximum of 60 seconds to find the hidden platform.

- If the rat finds the platform, allow it to remain there for 15-30 seconds.

- If the rat does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.

- Record the latency to find the platform and the swim path for each trial.

- Probe Trial (Memory Test):

- 24 hours after the final acquisition trial, remove the platform from the pool.

- Place each rat in the pool for a single 60-second trial.

- Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

3. Data Analysis:

- Acquisition: Analyze the latency to find the platform across training days using a repeated-measures ANOVA.

- Probe Trial: Compare the time spent in the target quadrant between the Isoflurane and control groups using a t-test or ANOVA.

Protocol 2: Western Blot Analysis of APP, BACE1, and Cleaved Caspase-3

This protocol describes the detection of key proteins involved in Alzheimer's disease pathology and apoptosis in brain tissue following Isoflurane exposure.

1. Tissue Preparation:

- Following Isoflurane or sham exposure, euthanize the animals at the desired time point (e.g., 6 or 24 hours).

- Rapidly dissect the hippocampus or cortex on ice.

- Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

- Separate the proteins on a 10-12% SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

- Anti-APP (e.g., clone 22C11)

- Anti-BACE1

- Anti-cleaved Caspase-3 (Asp175)

- Anti-β-actin (as a loading control)

- Wash the membrane three times with TBST.

- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- Capture the image using a chemiluminescence imaging system.

- Quantify the band intensity using densitometry software (e.g., ImageJ).

- Normalize the intensity of the target proteins to the β-actin loading control.

Protocol 3: Caspase-3 Activity Assay

This protocol outlines a fluorometric assay to measure the activity of caspase-3, a key executioner of apoptosis.

1. Reagents and Materials:

- Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate such as DEVD-AFC or DEVD-AMC).

- Brain tissue from Isoflurane- or sham-exposed animals.

- Fluorometer capable of measuring the specific excitation and emission wavelengths of the substrate.

2. Procedure:

- Tissue Homogenization:

- Homogenize brain tissue (e.g., hippocampus or cortex) in the provided lysis buffer on ice.

- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

- Collect the supernatant (cytosolic extract).

- Protein Quantification: Determine the protein concentration of the cytosolic extract using a BCA or Bradford assay.

- Assay Reaction:

- In a 96-well plate, add 50-100 µg of protein from each sample to individual wells.

- Add the reaction buffer containing the DEVD substrate to each well.

- Incubate the plate at 37°C for 1-2 hours, protected from light.

- Fluorescence Measurement:

- Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for DEVD-AFC).

3. Data Analysis:

- Calculate the caspase-3 activity based on a standard curve generated with a known concentration of the fluorophore (e.g., AFC).

- Express the activity as relative fluorescence units (RFU) per microgram of protein or as a fold change relative to the control group.

Visualizations

Caption: Molecular targets of Isoflurane leading to anesthesia.

Caption: Isoflurane's potential role in Alzheimer's disease pathology.

Caption: Experimental workflow for the Morris Water Maze test.

References

- 1. Stereospecific actions of the inhalation anesthetic isoflurane at the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regional differences in the effects of isoflurane on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoflurane induces cognitive deficits in the Morris water maze task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodologies for Evaluating the Metabolic Pathways of Isoflurane

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The evaluation of the metabolic pathways of the volatile anesthetic isoflurane is critical for understanding its pharmacokinetic profile, potential for drug-drug interactions, and risk of toxicity. Isoflurane undergoes minimal metabolism in the body, with approximately 0.2% of the absorbed dose being metabolized. The primary route of metabolism is oxidation, catalyzed mainly by the cytochrome P450 (CYP) enzyme system in the liver. Understanding the specific CYP isoforms involved and the resulting metabolites is essential for predicting patient-specific responses and ensuring drug safety.